

Application Notes and Protocols for DBCO-PEG4-MMAF Click Chemistry

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Compound of Interest

Compound Name: *Dbco-peg4-mmaf*

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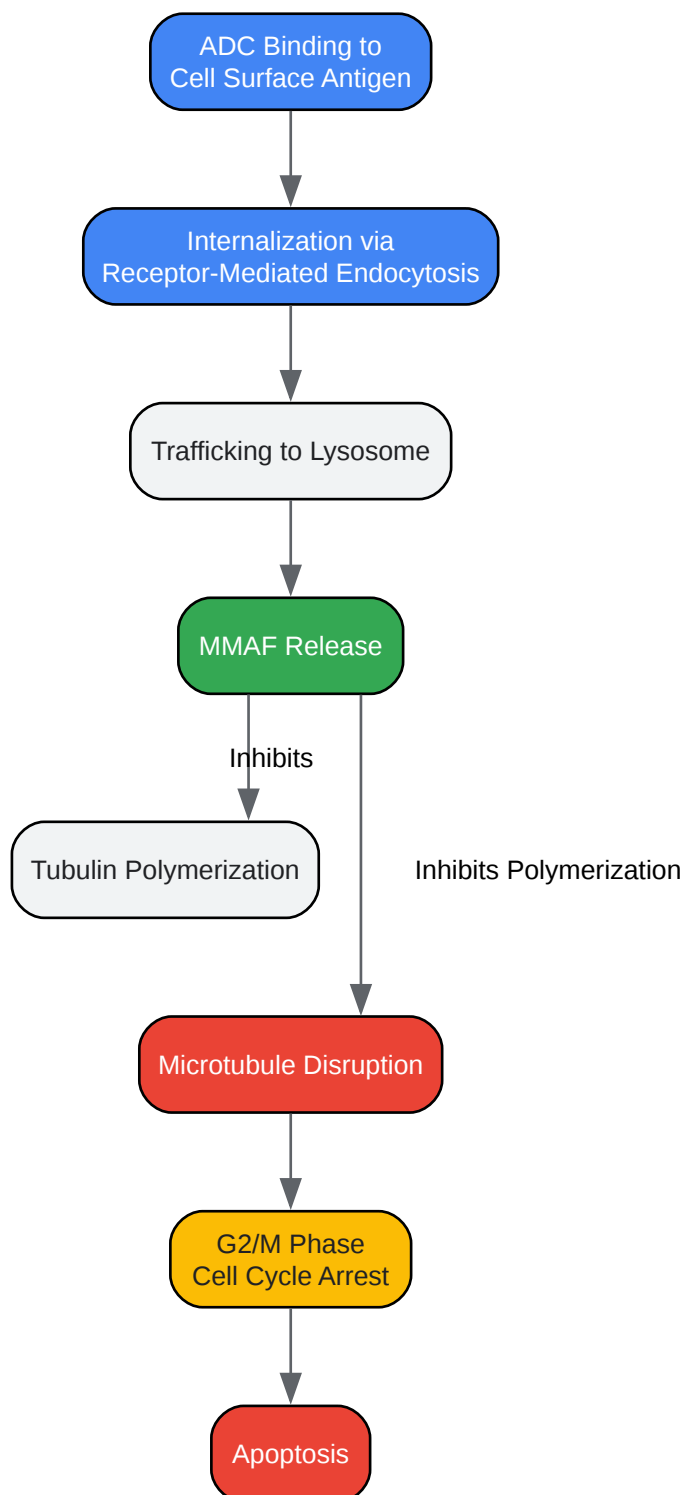
Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the payload to cancer cells, thereby minimizing systemic toxicity. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization, making it an effective cytotoxic payload for ADCs.[1] Unlike its analog, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane. This property is advantageous as it reduces non-specific toxicity to antigen-negative cells.[1]

This document provides a detailed guide for the conjugation of **DBCO-PEG4-MMAF** to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. **DBCO-PEG4-MMAF** is a pre-formed drug-linker conjugate containing a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and the MMAF payload.[2][3] The DBCO group reacts specifically with an azide group introduced onto the antibody, forming a stable triazole linkage without the need for a copper catalyst. This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild aqueous conditions.

Signaling Pathway of MMAF

Upon internalization of the ADC by a target cancer cell, the MMAF payload is released and disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

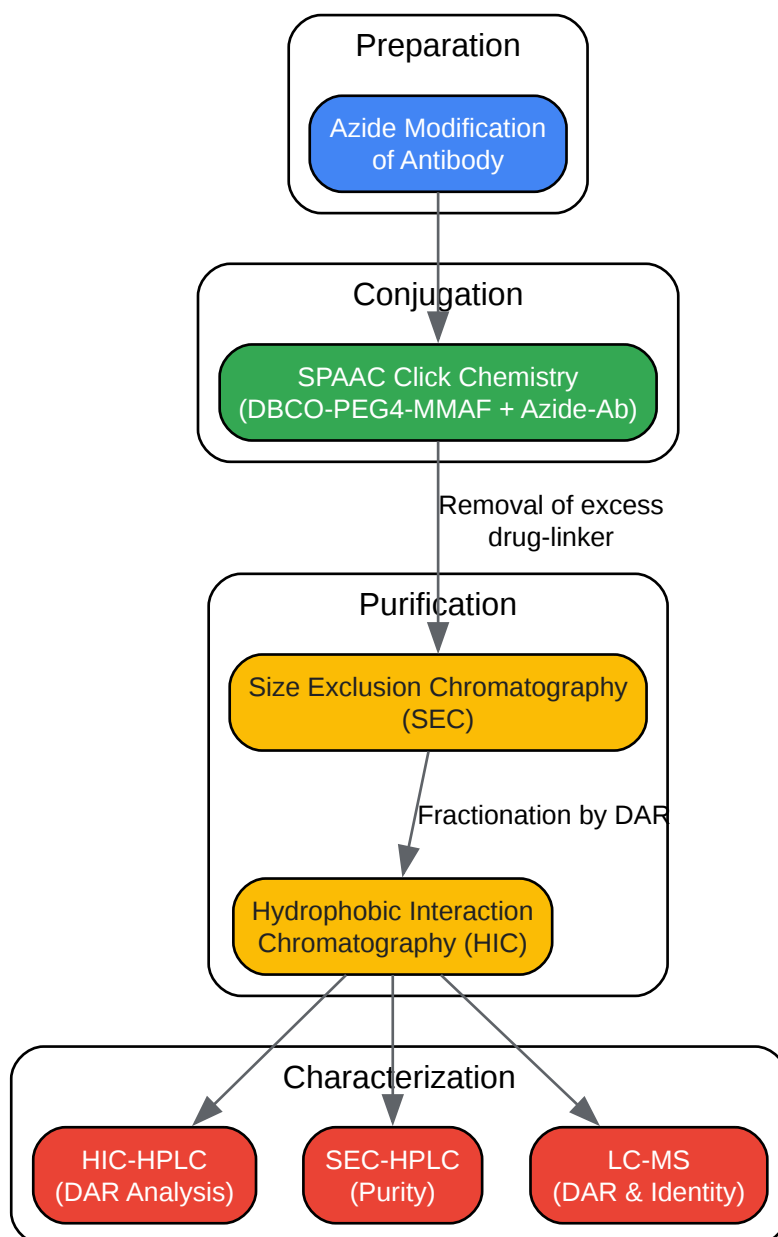


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Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow

The overall workflow for the preparation and characterization of an MMAF-ADC involves the introduction of an azide group onto the antibody, conjugation with **DBCO-PEG4-MMAF**, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.



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Caption: High-level workflow for MMAF-ADC conjugation and characterization.

Experimental Protocols

Antibody Modification with Azide

This protocol describes a general method for introducing azide groups onto an antibody by modifying lysine residues.

Materials:

- Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)
- Azide-PEG4-NHS ester
- Dimethyl sulfoxide (DMSO)
- Desalting column

Procedure:

- Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in DMSO.
- Adjust the antibody concentration to 5 mg/mL in PBS, pH 7.4.
- Add a 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Remove the unreacted azide reagent and perform a buffer exchange into PBS, pH 7.4, using a desalting column.
- Determine the concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

DBCO-PEG4-MMAF Click Chemistry Reaction

This protocol details the conjugation of the azide-modified antibody with **DBCO-PEG4-MMAF**.

Materials:

- Azide-modified antibody in PBS, pH 7.4
- **DBCO-PEG4-MMAF**
- DMSO
- PBS, pH 7.4

Procedure:

- Prepare a 10 mM stock solution of **DBCO-PEG4-MMAF** in DMSO.
- To the azide-modified antibody solution, add a 2 to 4-fold molar excess of the **DBCO-PEG4-MMAF** stock solution. The final concentration of DMSO should be kept below 10%.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at 310 nm.
- The resulting ADC solution is now ready for purification.

Purification of the MMAF-ADC

Purification is a critical step to remove unreacted **DBCO-PEG4-MMAF** and to isolate ADC species with the desired drug-to-antibody ratio (DAR). A two-step chromatography process is recommended.

3.1. Size Exclusion Chromatography (SEC)

SEC is used to remove unconjugated drug-linker and for buffer exchange.

Materials:

- SEC column (e.g., Sephadex G-25)
- PBS, pH 7.4

Procedure:

- Equilibrate the SEC column with PBS, pH 7.4.
- Load the crude ADC reaction mixture onto the column.
- Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume, while the smaller, unreacted drug-linker will be retarded.
- Collect the fractions containing the purified ADC.

3.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules. This allows for the fractionation of ADCs with different DARs.

Materials:

- HIC column (e.g., Butyl or Phenyl chemistry)
- HIC Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
- HIC Buffer B: 50 mM sodium phosphate, pH 7.0

Procedure:

- Equilibrate the HIC column with HIC Buffer A.
- Dilute the ADC sample from the SEC step with HIC Buffer A to promote binding.
- Load the diluted sample onto the HIC column.
- Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).

- Collect fractions corresponding to the different DAR species. Species with higher DARs are more hydrophobic and will elute later in the gradient.
- Pool the fractions containing the desired DAR species and perform a buffer exchange into a suitable formulation buffer using a desalting column.

Data Presentation

The purified MMAF-ADC should be thoroughly characterized to determine its quality attributes.

Parameter	Method	Typical Result
Average Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC)	3.5 - 4.5
Mass Spectrometry (LC-MS)	3.8	
Drug Load Distribution	Hydrophobic Interaction Chromatography (HIC)	DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5%
Purity (Monomer Content)	Size Exclusion Chromatography (SEC)	>95%
Residual Free Drug	Reversed-Phase HPLC (RP-HPLC)	<1%
Yield	UV-Vis Spectroscopy (A280)	60-80%

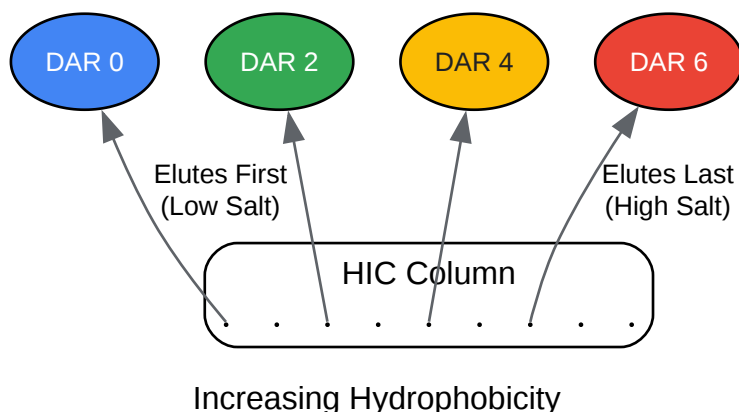
Characterization of MMAF-ADC

Detailed analysis of the purified ADC is crucial to ensure its quality and for regulatory submissions.

HIC-HPLC for DAR Analysis

HIC-HPLC is the primary method for determining the average DAR and the distribution of different DAR species.

Principle: The hydrophobicity of the ADC increases with each conjugated MMAF molecule. HIC separates these species based on their differential binding to the hydrophobic stationary phase.



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Caption: Principle of HIC separation for ADCs.

SEC-HPLC for Purity Analysis

SEC-HPLC is used to determine the purity of the ADC, specifically to quantify the monomer content and detect any aggregation.

Mass Spectrometry (LC-MS) for Identity and DAR Confirmation

LC-MS analysis of the intact ADC provides confirmation of the molecular weight of the different DAR species and allows for an independent determination of the average DAR. Native MS conditions are often preferred to maintain the non-covalent structure of the ADC.

Conclusion

This application note provides a comprehensive guide to the preparation and characterization of MMAF-ADCs using **DBCO-PEG4-MMAF** click chemistry. The detailed protocols and expected outcomes will assist researchers in the successful development of these targeted therapeutics. Adherence to robust purification and characterization methods is essential to ensure the quality, efficacy, and safety of the final ADC product.

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